(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

Pharmaceutical Analysis Quality Control Impurity Profiling

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS 63608-15-1) is a synthetic organic compound belonging to the class of 1-benzoylpiperidines. Its molecular formula is C13H16ClNO, with a molecular weight of 237.73 g/mol.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 63608-15-1
Cat. No. B3024706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone
CAS63608-15-1
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16ClNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2
InChIKeyNWOKXPKMKWWJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS 63608-15-1): A Defined Benzoylpiperidine Building Block for Pharmaceutical Development


(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (CAS 63608-15-1) is a synthetic organic compound belonging to the class of 1-benzoylpiperidines. Its molecular formula is C13H16ClNO, with a molecular weight of 237.73 g/mol . The structure features a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a reactive chloromethyl moiety [1]. This specific substitution pattern confers distinct reactivity and utility as a versatile intermediate in organic synthesis and pharmaceutical research .

Why Generic Substitution of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone with Other Benzoylpiperidines is Not Feasible


The procurement value of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone is not solely based on its core benzoylpiperidine structure but on its precise substitution pattern, which directly governs its specific chemical and biological properties. Generic substitution with other 1-benzoylpiperidines (e.g., unsubstituted or hydroxy analogs) fails because the unique 4-chloromethyl group is essential for nucleophilic substitution reactions enabling further functionalization, and for its defined role as a specific impurity marker in pharmaceutical manufacturing [1]. Furthermore, the fragment is considered a metabolically stable bioisostere for piperazine, a property that is highly dependent on the exact substitution [2]. This guide provides quantitative evidence on why this specific derivative must be prioritized over its closest analogs for targeted applications.

Quantitative Differentiation Evidence for Procuring (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone


Unique Identity as Efinaconazole Impurity 28 for Analytical Reference Standards

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone is specifically designated as 'Efinaconazole Impurity 28' and is utilized as a reference standard for analytical method development and validation in the production of the antifungal drug Efinaconazole [1]. This role is exclusive to this compound based on its unique CAS 63608-15-1 and its formation pathway during synthesis [2]. No other benzoylpiperidine analog, including the structurally related 4-(hydroxymethyl) or unsubstituted derivatives, can serve this critical function in regulatory ANDA (Abbreviated New Drug Application) submissions or commercial quality control .

Pharmaceutical Analysis Quality Control Impurity Profiling Antifungal Drugs

Essential Reactive Intermediate for the Synthesis of Antifungal Drug Efinaconazole

This compound serves as a crucial synthetic intermediate (Intermediate IV) in a key published route for the topical antifungal agent Efinaconazole [1]. The synthesis involves the conversion of the 4-chloromethyl group to a 4-methylenepiperidine derivative, a step that is enabled by the presence of the chlorine atom. In contrast, analogs like [4-(hydroxymethyl)-1-piperidinyl](phenyl)methanone (Intermediate III) cannot undergo the same elimination reaction directly, requiring additional activation or an alternative, less efficient pathway [2].

Medicinal Chemistry Organic Synthesis Antifungal Agents Process Chemistry

Defined Reactivity Profile: Chloromethyl Group Enables Versatile Nucleophilic Substitution

The chloromethyl group on the piperidine ring provides a well-defined, quantifiable reactivity profile. As a primary alkyl halide, it is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (amines, thiols, alkoxides), enabling diverse and predictable structural elaboration . In comparison, the corresponding 4-(hydroxymethyl) analog is a poorer electrophile and requires activation (e.g., to a tosylate or halide) for similar transformations, which adds steps and potential for side reactions . The 4-unsubstituted 1-benzoylpiperidine offers no such handle for functionalization at this position, limiting its utility as a building block [1].

Synthetic Chemistry Building Blocks Functionalization Medicinal Chemistry

Optimal Research and Industrial Applications for (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone


Pharmaceutical Analytical Method Development and Quality Control for Efinaconazole

This compound is best utilized as an analytical reference standard for the identification, quantification, and control of 'Efinaconazole Impurity 28' during the development and validation of HPLC, LC-MS/MS, and other analytical methods for the antifungal drug Efinaconazole. It is essential for ANDA submissions and commercial batch release testing [1].

Synthesis of Novel Antifungal Agents and Structural Analogs

As a versatile building block, (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone is ideal for medicinal chemistry programs aiming to synthesize libraries of novel benzoylpiperidine derivatives. Its chloromethyl group allows for the efficient introduction of diverse substituents at the piperidine 4-position via nucleophilic substitution, enabling structure-activity relationship (SAR) studies .

Development of Metabolically Stable Bioisosteres

Given that the benzoylpiperidine fragment is considered a metabolically stable bioisostere for piperazine, this specific compound is a valuable starting material for the design and synthesis of new drug candidates where metabolic stability is a key optimization parameter. The chloromethyl handle facilitates rapid exploration of chemical space around this privileged scaffold [2].

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